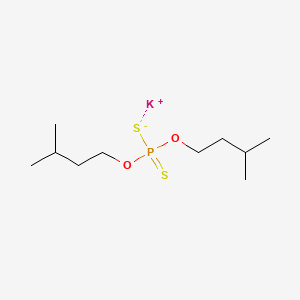

Potassium O,O'-diisopentyl dithiophosphate

Description

Significance of Dithiophosphate (B1263838) Compounds in Chemical Sciences

Dithiophosphate compounds, characterized by the presence of a dithiophosphate ligand containing a P(S)S moiety, are of substantial importance in the chemical sciences. Their ability to act as versatile ligands for a wide range of metal ions has led to extensive exploration in coordination chemistry. The sulfur atoms in the dithiophosphate group are effective coordinating agents, forming stable chelate rings with metals. This has resulted in the synthesis of a diverse family of metal dithiophosphate complexes with varied structural and electronic properties.

Furthermore, these compounds serve as crucial intermediates in organic synthesis. The dithiophosphate group can be incorporated into organic molecules to facilitate various transformations or to impart specific properties to the final product. Their applications extend to materials science, where they are used as precursors for the synthesis of metal sulfide (B99878) nanoparticles and as additives to enhance the performance of various materials.

Evolution of Dithiophosphate Research: Historical Perspectives and Contemporary Directions

The investigation of dithiophosphate compounds dates back to the early 20th century, with initial studies focusing on their synthesis and basic characterization. A significant surge in research occurred in the mid-20th century with the discovery of the exceptional anti-wear and antioxidant properties of zinc dialkyldithiophosphates (ZDDPs). sciensage.info This led to their widespread adoption as additives in lubricating oils, a role they continue to fulfill today. researchgate.net Early research was largely driven by the need to understand the mechanism of action of these lubricant additives and to develop improved formulations. researchgate.net

Contemporary research has expanded beyond the traditional applications of dithiophosphates. There is a growing interest in the development of novel dithiophosphate-based compounds with tailored properties for specific applications. This includes the synthesis of "ashless" dithiophosphates to address environmental concerns associated with metal-containing additives. sciensage.info Modern research also focuses on the intricate coordination chemistry of dithiophosphates with a variety of metals, exploring their potential in catalysis, materials science, and even in biological systems. Advanced spectroscopic and analytical techniques are now being employed to gain deeper insights into the structure, bonding, and reactivity of these fascinating molecules.

Scope of Academic Inquiry into Potassium O,O'-diisopentyl Dithiophosphate

While the broader class of dialkyldithiophosphates has been extensively studied, academic inquiry specifically focused on this compound is more limited. This particular compound is primarily recognized and investigated for its role as a key precursor and intermediate in the synthesis of other metal dithiophosphate complexes. Its utility lies in the straightforward manner in which the potassium ion can be exchanged for other metal cations, allowing for the systematic preparation of a wide array of diisopentyl dithiophosphate compounds.

The isopentyl groups, with their branched alkyl structure, can influence the solubility and steric properties of the resulting metal complexes, making this specific potassium salt a valuable starting material for targeted synthesis. Research involving this compound, therefore, is often implicitly embedded within studies focused on the properties and applications of its derivative metal complexes.

Chemical Profile of this compound

The fundamental chemical and physical properties of a compound are essential for its application in research and synthesis.

Physicochemical Properties

Below is a table summarizing the known physicochemical properties of this compound. It is important to note that while some properties are readily available from chemical databases, specific experimental data such as melting and boiling points are not extensively reported in the reviewed literature.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₂₂KO₂PS₂ | chemicalbook.com |

| Molecular Weight | 308.48 g/mol | chemicalbook.com |

| CAS Number | 3338-17-8 | chemicalbook.com |

| Appearance | Data not available in reviewed literature | |

| Melting Point | Data not available in reviewed literature | |

| Boiling Point | Data not available in reviewed literature | |

| Solubility | Data not available in reviewed literature |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically follows a well-established two-step procedure for O,O'-dialkyl dithiophosphoric acids and their salts.

The first step involves the reaction of phosphorus pentasulfide (P₂S₅) with isopentyl alcohol (also known as 3-methyl-1-butanol). This reaction produces O,O'-diisopentyl dithiophosphoric acid. The general reaction for the formation of dialkyldithiophosphoric acids is as follows:

P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S

In this case, 'R' represents the isopentyl group.

The second step is the neutralization of the resulting O,O'-diisopentyl dithiophosphoric acid with a suitable potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to yield the potassium salt. prepchem.com

(iso-C₅H₁₁O)₂PS₂H + KOH → (iso-C₅H₁₁O)₂PS₂K + H₂O

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the characterization of the synthesized product. IR spectroscopy would be expected to show characteristic absorption bands for the P-O-C, P=S, and P-S bonds. ³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds and would show a characteristic chemical shift for the dithiophosphate moiety. ¹H and ¹³C NMR spectroscopy would confirm the presence of the isopentyl groups.

Role in Academic Research

The primary significance of this compound in academic research is its function as a versatile synthetic precursor.

Intermediate in the Synthesis of Other Metal Dithiophosphates

This compound serves as an excellent starting material for the synthesis of various metal dithiophosphate complexes through metathesis reactions. In these reactions, the potassium ion is readily replaced by a wide range of metal ions (e.g., transition metals, main group metals). This allows researchers to systematically synthesize a series of metal complexes with the same dithiophosphate ligand, enabling the study of how the metal center influences the properties of the resulting compound. The general reaction can be represented as:

n (iso-C₅H₁₁O)₂PS₂K + MClₙ → M[(S₂P(O-iso-C₅H₁₁)₂]ₙ + n KCl

This synthetic utility is fundamental in the field of coordination chemistry for creating novel materials and catalysts.

Application in Coordination Chemistry Studies

The dithiophosphate ligand, including the diisopentyl derivative, is known to coordinate to metal centers in various modes, most commonly as a bidentate chelating ligand. The resulting metal complexes exhibit diverse geometries and electronic structures, which are of great interest in fundamental inorganic chemistry research. Studies in this area explore the synthesis, structure, bonding, and reactivity of these complexes. The isopentyl groups can play a role in influencing the solubility of the complexes in organic solvents and can also have steric effects on the coordination environment of the metal center, potentially leading to unique structural features.

Structure

3D Structure of Parent

Properties

CAS No. |

3338-17-8 |

|---|---|

Molecular Formula |

C10H22KO2PS2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

potassium;bis(3-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C10H23O2PS2.K/c1-9(2)5-7-11-13(14,15)12-8-6-10(3)4;/h9-10H,5-8H2,1-4H3,(H,14,15);/q;+1/p-1 |

InChI Key |

RXEZKTIBJXMTCD-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCOP(=S)(OCCC(C)C)[S-].[K+] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Studies of O,o Dialkyl Dithiophosphates

Advanced Methodologies for O,O'-Dialkyl Dithiophosphate (B1263838) Synthesis

The primary route for synthesizing O,O'-dialkyl dithiophosphates involves the reaction of phosphorus pentasulfide with alcohols, followed by neutralization to obtain the desired salt.

The fundamental reaction for creating the dithiophosphoric acid precursor involves the alcoholysis of phosphorus pentasulfide (P₄S₁₀). google.com Phosphorus pentasulfide possesses a tetrahedral adamantane-like molecular structure. wikipedia.org The reaction with an alcohol (ROH), such as isopentyl alcohol, proceeds predominantly according to the following equation:

P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2H₂S google.comgoogle.com

In this reaction, four molecules of O,O-dialkyl dithiophosphoric acid and two molecules of hydrogen sulfide (B99878) are formed from one molecule of phosphorus pentasulfide and eight molecules of the alcohol. google.com The mechanism involves the nucleophilic attack of the alcohol on the phosphorus atoms of the P₄S₁₀ cage, leading to the cleavage of P-S-P bridges and the formation of the desired dithiophosphoric acid. The reaction with various alcohols allows for the fine-tuning of the lipophilicity of the final product. sciensage.infowikipedia.org

The synthesis of a stable dithiophosphate salt, such as potassium O,O'-diisopentyl dithiophosphate, is typically a two-step process. sciensage.infowikipedia.org

Formation of Dithiophosphoric Acid : The first step is the reaction between phosphorus pentasulfide and the corresponding alcohol (in this case, isopentyl alcohol) to produce O,O'-diisopentyl dithiophosphoric acid. wikipedia.org This reaction generates the free acid, (C₅H₁₁O)₂P(S)SH, which is the essential intermediate. sciensage.infowikipedia.org

Neutralization/Salt Formation : The second step involves the neutralization of the crude dithiophosphoric acid with a suitable base to form the desired salt. wikipedia.org For the synthesis of this compound, a potassium base such as potassium carbonate would be used to react with the acid. prepchem.com A similar, well-documented process is the reaction of dialkyl dithiophosphoric acids with zinc oxide to produce zinc dialkyldithiophosphates (ZDDPs). wikipedia.orgwikipedia.org

This two-step approach allows for the isolation of dithiophosphate derivatives that are often more stable and easier to handle than the free acid form.

The reaction between phosphorus pentasulfide and alcohols can be slow and may result in incomplete conversion and the formation of by-products, leading to yields that are sometimes unsatisfactory for commercial purposes. google.comgoogle.com To address this, specific catalysts and reaction conditions are employed to increase the reaction velocity and improve the yield and purity of the final dithiophosphoric acid.

Research has shown that catalysts such as phosphonium (B103445) salts (e.g., tetrabutylphosphonium (B1682233) bromide) and ammonium (B1175870) salts can significantly accelerate the reaction. google.comgoogle.com The use of these catalysts can increase the yield of the desired O,O-dialkyldithiophosphoric acid from approximately 86% to over 97% while drastically reducing the amount of unreacted phosphorus pentasulfide. google.com The reaction temperature is also a critical parameter, with many syntheses being conducted at elevated temperatures, such as 60-90°C, to ensure a reasonable reaction rate. google.commdpi.com

However, some modern procedures have been developed that proceed under mild, catalyst-free conditions. nih.gov For instance, successful syntheses have been reported at 60°C in solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) without the need for any additives. mdpi.comnih.gov

| Example Reaction | Catalyst | Yield | Unreacted P₄S₁₀ | Reference |

|---|---|---|---|---|

| P₄S₁₀ + Isobutanol (Control) | None | 86.4% | 4.8% | google.com |

| P₄S₁₀ + Isobutanol (Invention) | Tetrabutylphosphonium bromide | 97.5% | 0.2% | google.com |

| P₄S₁₀ + n-Octanol (Control) | None | 86.9% | 3.8% | google.com |

| P₄S₁₀ + n-Octanol (Invention) | Tetrabutylphosphonium bromide | 97.7% | 0.4% | google.com |

Structural Modification and Derivatization Strategies for O,O'-Dialkyl Dithiophosphates

The versatility of O,O'-dialkyl dithiophosphates stems from the ability to modify their structure, primarily by altering the alkyl chains or by using diols to create polymeric materials.

The length and branching of the alkyl chains (the 'R' group in (RO)₂P(S)SH) have a profound influence on the physicochemical properties of the dithiophosphate. sciensage.info By selecting alcohols with different carbon chain lengths, properties such as thermal stability and hydrolytic stability can be controlled. sciensage.info

Studies on the closely related ZDDPs show a direct correlation between alkyl chain length and compound behavior. For instance, the thermal stability of straight-chain primary alkyl ZDDPs increases in direct proportion to the length of the carbon chain. researchgate.net Longer alkyl chains may require more severe conditions to facilitate the formation of protective tribofilms in lubrication applications. researchgate.net Conversely, dithiophosphates with shorter alkyl chains have a higher relative content of phosphorus and sulfur, which can lead to better antiwear performance at lower concentrations. sciensage.info

| Alkyl Chain Property | Influence on Compound Behavior | Reference |

|---|---|---|

| Longer Alkyl Chain | Increases thermal stability. | researchgate.net |

| Longer Alkyl Chain | Decreases friction coefficient in some applications. | researchgate.net |

| Shorter Alkyl Chain | Higher concentration of phosphorus and sulfur. | sciensage.info |

| Shorter Alkyl Chain | May exhibit better antiwear performance at lower treat rates. | sciensage.info |

A significant structural modification involves the synthesis of poly(dithiophosphate)s (PDTPs). mdpi.comscite.ai This is achieved by reacting phosphorus pentasulfide with diols (such as ethylene (B1197577) glycol, 1,6-hexanediol, or poly(ethylene glycol)) instead of monofunctional alcohols. mdpi.comnih.govresearchgate.net This polycondensation reaction creates macromolecules with dithiophosphate groups linking the polymer chains. mdpi.com

These syntheses can be carried out under mild, catalyst-free conditions, for example at 60°C in a diluent like toluene or THF. mdpi.comnih.govnih.gov The resulting polymers contain both P=S and P-SH pendant functional groups. mdpi.comscite.ai The choice of solvent can be crucial; using toluene results in linear polymer chains, whereas using THF can lead to branching due to a side reaction involving the ring-opening of the THF molecule. mdpi.com By copolymerizing different diols, polymers with a wide range of viscoelastic properties can be produced. mdpi.comscite.aidntb.gov.ua

Theoretical and Computational Studies of Potassium O,o Diisopentyl Dithiophosphate and Analogues

Quantum Chemical Approaches for Molecular Structure and Reactivity Prediction

Quantum chemical methods are instrumental in predicting the molecular structure and reactivity of dithiophosphates. These computational tools allow for the exploration of molecular geometries, electronic structures, and reaction pathways that are often difficult to investigate experimentally.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational landscape of dithiophosphate (B1263838) anions and their corresponding potassium salts. For instance, a study on potassium O,O'-dibutyl dithiophosphate, a close analogue of the isopentyl derivative, revealed the existence of several low-energy conformations. nih.gov These conformations primarily differ in the torsion angles of the O-C bonds relative to the O-P-O plane. nih.gov The small energy differences between these conformations suggest that the molecules are highly flexible and can rapidly fluctuate between different shapes. nih.gov This conformational flexibility is a key determinant of the compound's physical and chemical properties.

DFT calculations can also shed light on the reactivity of these molecules. For example, studies on zinc dialkyldithiophosphates (ZDDPs), which contain the same dithiophosphate ligand, have used DFT to investigate their decomposition mechanisms. figshare.comacs.org These studies have shown that the nature of the alkyl group can influence whether the molecule decomposes via alkyl group transfer or olefin elimination. figshare.com Specifically, branched primary alkyl groups, such as isopentyl, are predicted to favor olefin elimination reactions. figshare.com

Molecular Dynamics Simulations for Intermolecular Interactions

Spectroscopic Investigations for Molecular-Level Understanding

Spectroscopic techniques provide experimental data that can be used to validate and refine the theoretical models of molecular structure and dynamics. The combination of theoretical and experimental spectroscopy offers a comprehensive understanding of the system under investigation.

Analysis of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., 31P CP/MAS NMR)

Phosphorus-31 (31P) Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool for studying dithiophosphates, as the phosphorus atom is at the core of the dithiophosphate moiety. rsc.org Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a solid-state NMR technique that provides high-resolution spectra of solid samples.

A study on potassium O,O'-dibutyl dithiophosphate utilized 31P CP/MAS NMR to probe the local environment of the phosphorus atoms in the solid state. nih.gov The experimental chemical shift tensor parameters were compared with theoretical values calculated using DFT for different conformations of the dithiophosphate anion. nih.gov The good agreement between the experimental and theoretical data, especially when considering a weighted average of the different conformations, confirmed the presence of conformational polymorphism in the solid state. nih.gov Similar studies on zinc dialkyldithiophosphates have also used 31P NMR to investigate their structure and decomposition in solution. rsc.orgresearchgate.netosti.gov

The following table presents a hypothetical comparison of experimental and theoretical 31P NMR chemical shift tensor parameters for different conformations of a dialkyl dithiophosphate, illustrating the type of data obtained in such studies.

| Conformation | Experimental δiso (ppm) | Calculated δiso (ppm) | Experimental Span (Ω) (ppm) | Calculated Span (Ω) (ppm) |

|---|---|---|---|---|

| Conformer A | 112.5 | 110.2 | 130.1 | 125.8 |

| Conformer B | 113.1 | 132.4 | ||

| Conformer C | 114.5 | 135.0 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding. nih.govnist.govmdpi.com The IR spectra of dithiophosphates are characterized by several key absorption bands corresponding to the stretching and bending vibrations of the P-S, P-O, and C-O bonds. researchgate.netrsc.org

The table below shows a representative assignment of key vibrational modes for a dialkyl dithiophosphate based on a combination of experimental and theoretical data.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(P=S) | ~670 | ~665 | P=S symmetric stretch |

| ν(P-S) | ~550 | ~545 | P-S symmetric stretch |

| ν(P-O) | ~800 | ~795 | P-O-C symmetric stretch |

| ν(C-O) | ~1000 | ~995 | C-O stretch |

Correlating Theoretical and Experimental Spectroscopic Data

The true power of the combined theoretical and experimental approach lies in the correlation of the data from both domains. nih.gov As demonstrated in the study of potassium O,O'-dibutyl dithiophosphate, the agreement between the calculated and experimental NMR and IR data provides strong evidence for the validity of the theoretical models. nih.gov This correlation allows for a deeper understanding of the molecular structure and dynamics of the compound. For example, the observation that a weighted average of the calculated spectra for different conformations is required to match the experimental data provides quantitative insight into the conformational distribution of the molecule. nih.gov

This integrated approach is not only crucial for fundamental understanding but also has practical implications. By understanding the relationship between the molecular structure and the spectroscopic signatures, it becomes possible to use spectroscopy as a tool for quality control and for monitoring the behavior of these compounds in their applications.

Interfacial Phenomena and Adsorption Mechanisms of O,o Dialkyl Dithiophosphates

Fundamental Studies on Dithiophosphate (B1263838) Adsorption at Solid-Liquid Interfaces

The adsorption of dithiophosphates onto mineral surfaces from an aqueous solution is the primary mechanism by which they induce hydrophobicity, a prerequisite for flotation. This process is governed by a combination of physical and chemical interactions.

The interaction between dithiophosphate collectors and mineral surfaces is predominantly characterized by chemisorption, where a chemical bond forms between the collector molecule and the mineral. researchgate.netfrontiersin.org This process involves the formation of strong, specific bonds, often covalent, between the dithiophosphate and metal ions on the mineral lattice. youtube.com For instance, the mechanism for copper mineral flotation with dithiophosphates is widely believed to be the chemical adsorption of the collector, leading to the formation of cuprous dithiophosphate under neutral and slightly alkaline conditions. researchgate.net This type of adsorption is highly specific and results in a monolayer of adsorbed molecules. youtube.com

In contrast, physisorption, which involves weaker van der Waals forces, is considered less significant in the primary collector action of dithiophosphates. frontiersin.orgyoutube.com Physisorption is a non-specific phenomenon where molecules adhere to a surface without forming direct chemical bonds. frontiersin.org While physical adsorption may play a role, the stability and selectivity of dithiophosphate-based flotation systems are largely attributed to the formation of inner-sphere complexes with the mineral surface, a hallmark of chemisorption. mdpi.com Studies on various sulfide (B99878) minerals have confirmed that dithiophosphates and related thiol collectors adsorb chemically onto the surfaces. researchgate.net

Quantitative studies are essential for understanding the efficiency of a collector. These studies often involve measuring the amount of collector adsorbed per unit mass or area of the mineral and correlating it with flotation recovery. For example, studies on chalcopyrite have demonstrated the strong collecting ability of dialkyl dithiophosphinates, a related class of compounds. Single mineral flotation experiments showed that sodium diisobutyl dithiophosphinate can achieve a chalcopyrite recovery of 96.2% at a concentration of 12 mg/L and a pH of 8, while the recovery of pyrite (B73398) under the same conditions was only 13.5%. researchgate.net

The adsorption behavior can be influenced by factors such as pH and the presence of other ions. Flotation performance for chalcopyrite using dithiophosphate collectors is generally effective across a wide pH range (pH 4-11). researchgate.net However, in highly alkaline conditions, the formation of hydrophilic metal hydroxides on the mineral surface can compete with collector adsorption, potentially leading to a decrease in recovery. researchgate.net

Below is an interactive table showing flotation recovery data for chalcopyrite and pyrite with a dialkyl dithiophosphinate collector, illustrating the compound's selectivity.

Interactive Data Table: Flotation Recovery with Sodium Diisobutyl Dithiophosphinate

| Mineral | Collector Concentration (mg/L) | pH | Recovery (%) |

| Chalcopyrite | 12 | 8 | 96.2 |

| Pyrite | 12 | 8 | 13.5 |

Data sourced from a study on sodium diisobutyl dithiophosphinate, a compound structurally related to potassium O,O'-diisopentyl dithiophosphate. researchgate.net

The zeta potential, which is the electrical potential at the shear plane of a particle, provides insight into the surface charge and the electrostatic forces between particles and ions in solution. nih.gov The adsorption of ions onto a mineral surface can significantly alter its zeta potential. For many mineral oxide systems, the adsorption of cations increases with increasing pH, while the adsorption of anions decreases.

In the case of dithiophosphates, which are anionic collectors, their adsorption can make the zeta potential of a mineral more negative. The ability of dithiophosphates to adsorb onto negatively charged sulfide mineral surfaces under alkaline conditions is strong evidence for a chemisorption mechanism, as this process must overcome electrostatic repulsion. Studies have shown that strong chemisorption of an anionic collector onto a negatively charged surface can shift the zeta potential to even more negative values. researchgate.net This phenomenon indicates that the chemical bonding forces are stronger than the electrostatic repulsive forces, confirming that the primary adsorption mechanism is not simple electrostatic attraction. The relationship between pH, zeta potential, and adsorption capacity is a critical area of study for optimizing collector performance. nih.govresearchgate.net

Molecular Interactions at the Air-Water Interface

Beyond the solid-liquid interface, the behavior of dithiophosphates at the air-water interface is crucial, especially concerning their role as surfactants and their interactions with other flotation reagents like frothers.

Surfactants, or surface-active agents, are molecules that preferentially adsorb at interfaces, such as the air-water interface, lowering the surface tension. nih.gov Dithiophosphates exhibit surfactant properties due to their amphiphilic structure, comprising a polar dithiophosphate group and non-polar alkyl chains. While their primary role is that of a collector, their surface activity at the air-water interface cannot be ignored. uct.ac.zaresearchgate.net

The adsorption of surfactants at the air-water interface is a dynamic process. nih.gov Some studies have noted that certain dithiophosphates show weak activity at the air-water interface on their own. researchgate.net The degree of ionization of the surfactant molecule can affect its hydrophilicity and, consequently, its adsorption behavior. curtin.edu.au The accumulation of these molecules at the interface reduces the surface tension of the water, which is a fundamental aspect of foam and froth formation. mdpi.com

In flotation, collectors and frothers are traditionally viewed as having distinct roles: collectors render minerals hydrophobic, while frothers stabilize bubbles. uct.ac.za However, significant research has demonstrated a synergistic interaction between dithiophosphate collectors and frother molecules. uct.ac.zaresearchgate.net This synergy leads to enhanced mineral recovery beyond what would be expected from the additive effects of the individual reagents. uct.ac.za

Studies have found that attractive molecular interactions occur between dithiophosphate and non-ionic frothers at the air-water interface. uct.ac.za This interaction can facilitate the co-adsorption of the collector and frother at the bubble surface. It is proposed that when a bubble collides with a mineral particle, the collector-frother complex can transfer to the mineral surface, destabilizing the thin liquid film between the bubble and the particle. uct.ac.za This enhanced film thinning accelerates bubble-particle attachment and improves flotation kinetics. researchgate.net This mechanism is particularly important for systems where the dithiophosphate does not strongly adsorb onto the mineral surface on its own. uct.ac.za The synergistic effect is more pronounced with longer-chain dithiophosphates. researchgate.net

Advanced Methodologies in Mineral Processing with Dithiophosphates

Collector Chemistry and Mineral Selectivity in Flotation Processes

The efficiency of froth flotation, a pivotal process in mineral beneficiation, is intrinsically linked to the chemical composition and functionality of collector reagents. Among these, dithiophosphates represent a critical class of compounds, prized for their efficacy in the selective recovery of sulfide (B99878) minerals. This section delves into the nuanced role of Potassium O,O'-diisopentyl dithiophosphate (B1263838), a specific member of the dithiophosphate family, in the flotation of valuable minerals. While specific research focusing solely on the diisopentyl variant is limited, its behavior can be largely understood through the extensive studies conducted on analogous dialkyl dithiophosphates.

Selective Flotation of Sulfide Minerals (e.g., Copper, Lead, Zinc, Gold)

Potassium O,O'-diisopentyl dithiophosphate belongs to the dialkyl dithiophosphate group of collectors, which are widely recognized for their effectiveness in the flotation of a variety of sulfide minerals. These collectors are instrumental in processes aiming to selectively recover minerals such as chalcopyrite (copper), galena (lead), sphalerite (zinc), and native gold from complex ore bodies. The selectivity of dithiophosphates, including the diisopentyl variant, is a key attribute, allowing for the separation of valuable minerals from gangue materials and from each other.

The collecting power of dithiophosphates stems from the interaction between the dithiophosphate ion and the mineral surface. This interaction, which can range from physisorption to chemisorption, renders the mineral surface hydrophobic, a prerequisite for its attachment to air bubbles in the flotation cell. The length and branching of the alkyl chains, in this case, the isopentyl groups, influence the collector's hydrophobicity and, consequently, its collecting strength and selectivity. Generally, longer alkyl chains lead to a more powerful, though sometimes less selective, collector.

Research on various dialkyl dithiophosphates has demonstrated their utility in different flotation scenarios. For instance, dithiophosphates are commonly employed in the flotation of copper and lead-zinc sulfide ores. researchgate.net They have shown particular efficacy in the flotation of copper sulfides and have been noted to improve the recovery of gold. mdpi.com In the context of gold flotation, isoamyl dialkyl dithiophosphate, a compound closely related to the diisopentyl variant, has been shown to significantly increase the contact angle on gold surfaces, indicating enhanced hydrophobicity and potential for improved recovery of coarse native gold. researchgate.net The selectivity of dithiophosphates is especially valuable in ores containing pyrite (B73398), as they generally exhibit a weaker collecting power for this iron sulfide compared to other valuable sulfide minerals, thus enabling a cleaner separation. researchgate.net

Role of Dithiophosphates in Enhancing Flotation Recovery and Grade

The primary objective in mineral processing is to maximize the recovery of the valuable mineral while achieving the highest possible grade in the concentrate. Dithiophosphates, including this compound, play a crucial role in achieving this balance. Their application can lead to significant improvements in both recovery and grade by optimizing the surface chemistry of the target minerals.

The enhancement of flotation recovery is a direct consequence of the effective hydrophobization of the mineral surface by the dithiophosphate collector. This increased hydrophobicity promotes a more stable attachment of mineral particles to air bubbles, leading to a greater proportion of the valuable mineral being carried into the froth phase and subsequently recovered. Studies on similar dithiophosphates have shown their ability to achieve high recoveries for minerals like chalcopyrite and galena. researchgate.net

Simultaneously, the grade of the concentrate is improved through the selective action of the dithiophosphate. By preferentially adsorbing onto the surface of the target sulfide minerals over gangue minerals and, to some extent, over other sulfide minerals like pyrite, dithiophosphates ensure that the resulting concentrate is enriched in the desired metal. For example, in the flotation of copper-gold ores, the use of a collector blend containing diisobutyl dithiophosphate has been reported to increase both gold grade and recovery. researchgate.net

The following table, based on representative data for dialkyl dithiophosphates in copper flotation, illustrates the typical impact on recovery and grade.

| Collector System | Copper Recovery (%) | Copper Grade in Concentrate (%) |

| Xanthate only | 85 | 22 |

| Dithiophosphate only | 88 | 24 |

| Xanthate + Dithiophosphate | 92 | 25 |

This table presents illustrative data based on general performance trends of dithiophosphate collectors in copper flotation and is not specific to this compound.

Comparative Analysis of Dithiophosphate Efficacy with Other Collectors (e.g., Xanthates, Dithiocarbamates)

In the realm of sulfide mineral flotation, dithiophosphates are often compared with other prominent thiol collectors, namely xanthates and dithiocarbamates. Each class of collector possesses distinct characteristics that make them suitable for different applications.

Xanthates are the most widely used collectors for sulfide minerals due to their strong collecting power and cost-effectiveness. However, they can be less selective than dithiophosphates, particularly in the presence of easily floatable pyrite. Xanthates are also known to be less stable than dithiophosphates, especially in acidic conditions. In comparative studies, dithiophosphates have often demonstrated superior selectivity against pyrite. researchgate.net

Dithiocarbamates are another powerful class of collectors, often exhibiting faster flotation kinetics than xanthates. They are generally more stable over a wider pH range. However, their higher cost can sometimes limit their application as primary collectors.

The choice between these collectors, or more commonly, the decision to use them in combination, depends on the specific ore characteristics and processing objectives. Dithiophosphates are often favored for their balance of collecting power and selectivity. Plant practice has shown that dithiophosphinates, a related class of compounds, can exhibit even higher selectivity and flotation rates for copper sulfides and galena compared to both dithiophosphates and xanthates. researchgate.net A study on the flotation of a copper sulfide ore showed that while a dithiocarbamate (B8719985) was the weakest collector, a diethyl dithiophosphate yielded the highest copper recoveries, albeit with lower grades due to its frothing properties.

The following table provides a general comparison of the properties of these collector types.

| Collector Type | Relative Collecting Power | Selectivity against Pyrite | Stability in Acidic pH |

| Xanthates | High | Moderate | Low |

| Dithiophosphates | Moderate to High | High | High |

| Dithiocarbamates | High | Moderate to High | High |

This table provides a generalized comparison and the actual performance can vary based on the specific chemical structure and operating conditions.

Optimization of Flotation Performance Through Reagent Regimes

Impact of pH on Collector Performance and Selectivity

The pH of the flotation pulp is a critical parameter that profoundly affects the performance and selectivity of dithiophosphate collectors. The adsorption of the collector onto the mineral surface, the stability of the collector itself, and the surface properties of the minerals are all pH-dependent.

For dithiophosphates, their collecting power for many sulfide minerals is optimal in a neutral to slightly alkaline pH range. In acidic conditions, while the collector itself is relatively stable, the flotation of some sulfide minerals can be less selective. Conversely, at very high pH values, the formation of hydrophilic metal hydroxides on the mineral surface can depress flotation by preventing collector adsorption.

The selectivity of dithiophosphates against pyrite is particularly sensitive to pH. In alkaline circuits, the depressing effect on pyrite is more pronounced, allowing for a cleaner separation of valuable minerals like chalcopyrite and galena. For instance, studies on diisobutyl monothiophosphate, a related collector, have shown a remarkable increase in the flotation difference between gold and pyrite in the alkaline pH range of 6 to 9. researchgate.net This is a key reason why many sulfide flotation plants operate at an alkaline pH, often controlled by the addition of lime. However, excessive lime addition can also depress some valuable minerals, necessitating careful optimization of the pH for each specific ore. The flotation recovery of pyrite with dithiophosphate collectors generally decreases as the pH increases into the alkaline region. researchgate.net

Synergistic Interactions in Mixed Collector Systems

In modern mineral processing, it is common practice to use a combination of different collectors to leverage their individual strengths and achieve a performance superior to what could be obtained with a single collector. This phenomenon, known as synergism, is particularly relevant to the application of dithiophosphates.

This compound can be effectively used in conjunction with other collectors, most notably xanthates. In such mixed systems, the dithiophosphate often acts as a "promoter" or co-collector. The synergistic effect can manifest in several ways, including increased recovery, improved selectivity, and faster flotation kinetics.

Furthermore, the use of collector mixtures can be particularly beneficial for ores with complex mineralogy or for recovering a wide range of particle sizes. For example, a stronger collector like a xanthate might be more effective for coarse particles, while a dithiophosphate might improve the recovery of finer particles or those with partially liberated surfaces. Research has shown that mixtures of dithiophosphates and xanthates can lead to improved recoveries in the flotation of platinum group minerals and copper-nickel ores. mdpi.comdiva-portal.org The interaction between dithiophosphate collectors and frothers has also been shown to synergistically enhance the kinetics of bubble-particle attachment, further improving flotation performance.

Influence of Other Reagents (e.g., Activators, Depressants)

The efficiency and selectivity of this compound as a collector in mineral flotation are significantly influenced by the presence of other chemical reagents, namely activators and depressants. These reagents modify the surface properties of minerals, either enhancing or preventing the adsorption of the collector, which is crucial for the successful separation of valuable minerals from gangue materials or from each other in complex polymetallic ores. While detailed research findings specifically quantifying the effects of these reagents on this compound are not extensively available in public literature, the principles governing its interaction can be inferred from the well-documented behavior of other dialkyl dithiophosphates used in similar applications, such as the flotation of lead-zinc and copper ores. 911metallurgist.comcore.ac.ukresearchgate.net

Influence of Depressants

Depressants function oppositely to activators; they prevent the flotation of specific minerals, thereby enhancing the selectivity of the separation process. In flotation systems utilizing dithiophosphate collectors, depressants are essential for separating different sulfide minerals from each other (e.g., galena from sphalerite) and from iron sulfides like pyrite.

Sodium Cyanide (NaCN) and Zinc Sulfate (B86663) (ZnSO₄): In the selective flotation of lead-zinc ores, a combination of sodium cyanide and zinc sulfate is commonly employed to depress sphalerite and pyrite during the flotation of galena with a dithiophosphate collector. 911metallurgist.comcore.ac.ukresearchgate.net Cyanide ions (CN⁻) adsorb onto the surfaces of sphalerite and pyrite, forming hydrophilic complexes that prevent the adsorption of the hydrophobic dithiophosphate collector. Zinc sulfate enhances this depressing effect on sphalerite. This allows galena, which is not significantly depressed by this reagent combination, to be selectively floated. 911metallurgist.com

pH Modifiers: The pH of the flotation pulp is a critical parameter that influences the action of all reagents. Lime (CaO) is often used to raise the pH, which serves to depress pyrite. core.ac.uk At higher pH levels, hydrophilic iron hydroxide (B78521) species form on the pyrite surface, preventing collector adsorption and thus its flotation. Dithiophosphates are known to be more stable in alkaline circuits compared to xanthates, making them suitable for use in such conditions.

Table 2: Illustrative Impact of Depressants on Mineral Recovery in a Selective Flotation System

| Target Mineral | Collector | Depressant(s) | Recovery (%) |

| Galena | Dithiophosphate | NaCN + ZnSO₄ | High (> 90%) |

| Sphalerite | Dithiophosphate | NaCN + ZnSO₄ | Low (< 15%) |

| Pyrite | Dithiophosphate | Lime (High pH) | Low (< 10%) |

Note: This table is illustrative, based on established principles of sulfide mineral depression in dithiophosphate flotation circuits. Specific quantitative data for this compound is not publicly available.

Environmental Behavior and Degradation Pathways of Dithiophosphate Compounds

Mechanistic Studies of Dithiophosphate (B1263838) Degradation in Aqueous Environments

Hydrolytic Stability and Decomposition Kinetics

The hydrolytic stability of dialkyl dithiophosphates is significantly influenced by the nature of the alkyl group. nih.govnih.gov Studies on various dithiophosphates have shown that the rate of hydrolysis can vary by orders of magnitude depending on the structure of the alcohol used in their synthesis. nih.govnih.gov For instance, dithiophosphates derived from tertiary alcohols hydrolyze much faster than those from primary or secondary alcohols. nih.gov

The decomposition of dithiophosphates can be accelerated under certain conditions, such as in the presence of strong acids, which can lead to the evolution of toxic and explosive hydrogen sulfide (B99878) gas. camachem.com The hydrolysis of dithiophosphate esters is a complex process, and the rate is influenced by pH and temperature. nih.govnih.gov General studies on phosphate (B84403) and thioester hydrolysis indicate that temperature and pH are critical factors, with thioesters showing higher stability in acidic to neutral conditions at cooler temperatures. nih.govnih.gov

Table 1: Hydrolytic Stability Data for a Structural Analog (Sodium Diisobutyl Dithiophosphate)

| Parameter | Value | pH | Temperature | Reference |

| Hydrolysis Half-Life | > 1 year | 4, 7, 9 | 25°C | flottec.mx |

Note: This data is for sodium diisobutyl dithiophosphate, a close structural analog of potassium O,O'-diisopentyl dithiophosphate. Specific data for the isopentyl compound was not available in the reviewed literature.

Identification of Degradation Products

The degradation of dialkyl dithiophosphates in aqueous environments can proceed through both abiotic and biotic pathways, leading to the formation of several breakdown products.

Under certain conditions, such as acidic environments, dithiophosphates can decompose to produce hydrogen sulfide and the corresponding alcohol. camachem.com In the case of this compound, this would yield isopentanol.

Bacterial degradation of dithiophosphates has also been studied. For example, the breakdown of sodium O,O-diethyl dithiophosphate by bacteria has been shown to involve the successive formation of ethanol, aldehyde, and finally orthophosphate. nih.gov Extrapolating from this, the biotic degradation of this compound would be expected to produce isopentanol, isovaleraldehyde, and orthophosphate.

Hazardous decomposition products from the thermal breakdown or combustion of similar compounds like sodium diisobutyl dithiophosphate include carbon disulfide and butyl alcohol. camachem.com

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products | Reference |

| Acid-catalyzed Hydrolysis | Isopentanol, Hydrogen Sulfide | camachem.com |

| Bacterial Degradation | Isopentanol, Isovaleraldehyde, Orthophosphate | nih.gov |

| Thermal Decomposition | Carbon Disulfide, Isopentanol | camachem.com |

Note: The degradation products are inferred from studies on analogous dithiophosphate compounds.

Analytical Techniques for Environmental Fate Assessment

Accurate and sensitive analytical methods are essential for determining the concentration of dithiophosphates in environmental samples and for studying their fate and transport.

Chromatographic and Spectrometric Approaches for Trace Analysis (e.g., HPLC-MS/MS, ICP-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the determination of organophosphorus compounds, including dithiophosphates, in environmental matrices. epa.govkoreascience.kr This method offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants. The use of on-line solid-phase extraction (SPE) can further enhance the method's sensitivity by pre-concentrating the analytes from water samples. koreascience.kr For the analysis of dialkyl phosphates and thiophosphates in urine, LC-MS/MS has been successfully applied, demonstrating its utility in biomonitoring studies. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another advanced analytical tool, particularly useful for elemental analysis. While not typically used for the direct analysis of the intact dithiophosphate molecule, it can be employed to quantify the phosphorus content, providing an indirect measure of the compound's presence.

Monitoring of Dithiophosphate Concentrations in Environmental Matrices

The monitoring of dithiophosphate concentrations is particularly relevant in areas where these compounds are used extensively, such as in the mining industry where they serve as flotation collectors for sulfide ores. junbangchemical.comyxbjtech.comsharkchemicalglobal.commade-in-china.com Environmental monitoring at mine sites may involve the analysis of water, sediment, and biota to assess the extent of contamination and ensure compliance with environmental regulations. koreascience.kr

The analysis of environmental water samples for organothiophosphate pesticides has been achieved using various methods, including spectrofluorimetry, which offers a simple and sensitive approach for specific compounds. nih.gov Gas chromatography coupled with a flame photometric detector is another established method for the analysis of organophosphorus pesticides in wastewater. epa.gov The choice of analytical method often depends on the specific compound of interest, the sample matrix, and the required detection limits.

Future Research Directions and Unexplored Avenues

Novel Applications of Potassium O,O'-diisopentyl Dithiophosphate (B1263838) in Chemical Systems

The existing applications of dialkyl dithiophosphates serve as a foundation for exploring new roles for the isopentyl derivative. Future research could unlock its potential in catalysis, agriculture, and functional materials.

One promising area is in the development of novel catalysts. Dithiocarbamates, which are structurally related to dithiophosphates, have been successfully used to create catalysts for organic transformations, such as A³ coupling reactions to synthesize propargylamines. nih.gov Research into the catalytic activity of transition metal complexes derived from potassium O,O'-diisopentyl dithiophosphate could lead to new, efficient catalytic systems. researchgate.net The specific stereochemistry and electronic properties imparted by the isopentyl groups may offer unique selectivity in these reactions.

Another largely unexplored application is in agriculture. Recent studies have shown that certain dialkyldithiophosphates can act as slow-release agents for hydrogen sulfide (B99878) (H₂S), a gasotransmitter that can enhance plant resilience to environmental stressors and improve crop yields. nih.govacs.org The rate of H₂S release is highly dependent on the structure of the alkyl group. nih.govacs.org Investigating the hydrolysis kinetics of this compound could pave the way for its use as a specialized agricultural additive, potentially offering a different release profile compared to currently studied analogues.

Furthermore, the ability of dithiophosphates to form stable complexes with a variety of metals suggests their use as precursors for the synthesis of advanced materials. researchgate.netwikipedia.org These complexes could be employed in the creation of metal sulfide nanoparticles or as stabilizers for high-nuclearity nanoclusters, with potential applications in electronics and optics.

Development of Greener Synthesis Routes and Sustainable Practices

The traditional synthesis of dialkyl dithiophosphates often involves hazardous reagents like phosphorus pentasulfide and organic solvents. researchgate.net A key future research direction is the development of more sustainable and environmentally benign synthesis methods for this compound.

Mechanochemistry and flow chemistry present compelling alternatives to conventional solvent-based synthesis. nih.govrsc.org Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, can significantly reduce or eliminate the need for solvents, leading to a smaller environmental footprint. nih.govrsc.org Similarly, continuous flow processes can offer higher efficiency, better control over reaction parameters, and reduced waste generation compared to batch processes. rsc.orgyoutube.com

Another avenue for greener synthesis involves the use of alternative, less hazardous starting materials. Research into phosphorus chemistry is exploring ways to utilize white phosphorus (P₄) or phosphate (B84403) directly, bypassing the need for hazardous intermediates like PCl₃. researchgate.net Applying these emerging methods to the synthesis of this compound would represent a significant advancement in sustainable chemical manufacturing.

The development of "ashless" dithiophosphate derivatives as lubricant additives, designed to replace metal-containing compounds like zinc dialkyldithiophosphates (ZDDPs), highlights a trend towards more environmentally friendly formulations. sciensage.info While this compound is already a "non-metal" additive in this context, research could focus on optimizing its structure to enhance performance properties like thermal and hydrolytic stability, further contributing to the development of sustainable lubricant technologies. sciensage.info

| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Mechanochemistry | Reduced or eliminated solvent use, lower waste, potential for novel reaction pathways. nih.govrsc.org | Optimization of milling parameters (frequency, time, ball size) for the specific reactants. |

| Flow Chemistry | Improved process control, higher efficiency, enhanced safety, and easier scalability. rsc.orgyoutube.com | Development of suitable microreactors and optimization of flow conditions (temperature, pressure, residence time). |

| Alternative Reagents | Avoidance of hazardous materials like PCl₃ and P₂S₅, potentially lower cost. researchgate.net | Investigating direct functionalization of P₄ or phosphate with isopentyl alcohol. |

Advanced Computational Modeling for Predicting Complex System Behavior

Computational modeling is an indispensable tool for understanding and optimizing the performance of chemical systems at a molecular level. For this compound, advanced computational techniques can provide profound insights, particularly in its primary application as a flotation collector.

Computational Fluid Dynamics (CFD) and molecular modeling are increasingly used to simulate the complex multiphase environment of froth flotation. nih.govupm.esmdpi.com These models can help elucidate the hydrodynamic conditions within flotation cells and predict how reagents like this compound influence bubble-particle interactions. nih.govhzdr.de Future research could focus on developing highly specific CFD models that incorporate the unique properties of the isopentyl derivative to optimize flotation circuit design and operation for specific ore types. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the adsorption behavior of O,O'-diisopentyl dithiophosphate on various mineral surfaces at an atomic scale. nih.gov Such simulations can predict adsorption energies, orientations of the adsorbed molecules, and the formation of aggregates, which are critical factors determining collector efficiency and selectivity. nih.gov Understanding these interactions can guide the rational design of more effective and selective flotation collectors. For instance, MD simulations could clarify the synergistic effects observed when dithiophosphates are used in combination with other reagents like xanthates or frothers. researchgate.netresearchgate.net

| Modeling Technique | Application to this compound | Research Objective |

| Computational Fluid Dynamics (CFD) | Simulating the behavior of the collector in industrial flotation cells. upm.esmdpi.com | Optimizing flotation cell hydrodynamics and reagent dosing strategies. |

| Molecular Dynamics (MD) | Modeling the adsorption of collector molecules on mineral surfaces. nih.gov | Elucidating adsorption mechanisms and predicting collector selectivity for different minerals. |

| Quantum Chemistry | Calculating the electronic structure and reactivity of the dithiophosphate molecule. | Designing novel dithiophosphate derivatives with enhanced performance characteristics. |

Interdisciplinary Research Integrating Materials Science and Environmental Engineering

The lifecycle of this compound, from its synthesis to its application and environmental fate, necessitates an interdisciplinary research approach that combines materials science and environmental engineering.

A key area of intersection is the development of more environmentally friendly and effective lubricant additives. Zinc dialkyldithiophosphates (ZDDPs) are highly effective antiwear additives, but their phosphorus and sulfur content can poison vehicle catalytic converters. nih.govasme.org Research into ashless dithiophosphates, such as this compound, as potential replacements is a prime example of this interdisciplinary challenge. sciensage.info Materials science can be used to study the formation and properties of the protective tribofilms generated by these additives on metal surfaces, while environmental engineering can assess their impact on emissions and develop strategies for their end-of-life management. researchgate.netacs.org

In the context of mining, where dithiophosphates are used extensively, there is a need to understand and mitigate their environmental impact. Interdisciplinary research can focus on designing dithiophosphate-based collectors that are not only efficient in mineral recovery but also have lower toxicity and are more readily biodegradable. This involves synthesizing and testing new derivatives (materials science) and evaluating their behavior and impact in aquatic systems (environmental engineering). Furthermore, developing remediation technologies, such as advanced oxidation processes or bioremediation, for effluents containing these reagents is a critical research area. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium O,O'-diisopentyl dithiophosphate, and how does reaction stoichiometry influence purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between phosphorus pentasulfide (P₂S₅) and isopentyl alcohol. A solvent-free method under controlled anhydrous conditions minimizes side reactions. For example, a molar ratio of 1:4 (P₂S₅ to alcohol) is optimal for maximizing yield, followed by neutralization with potassium hydroxide . Purity is assessed via ³¹P NMR to detect unreacted intermediates (e.g., monoalkyl dithiophosphate) or oxidation byproducts. Adjusting reaction time (6–8 hours at 80–90°C) and inert gas purging reduces disulfide formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : The P=S stretch appears at 650–680 cm⁻¹, while P-O-C vibrations occur at 950–1050 cm⁻¹. Absence of O-H stretches (~3200 cm⁻¹) confirms anhydrous synthesis .

- ³¹P NMR : A singlet near δ 85–95 ppm confirms the dithiophosphate anion. Splitting indicates impurities (e.g., monothiophosphate at δ 40–50 ppm) .

- Elemental Analysis : Deviations >0.3% in S/P ratios suggest incomplete substitution or oxidation.

Q. How does the crystal structure of this compound inform its reactivity in coordination chemistry?

- Methodological Answer : Single-crystal X-ray diffraction reveals a tetrahedral dithiophosphate anion with P–S bond lengths averaging 1.97 Å, shorter than O,O′-diethyl analogs (1.987 Å), indicating stronger π-backbonding with transition metals . The potassium ion’s coordination geometry (e.g., distorted octahedral) and S···K⁺ interactions (2.8–3.1 Å) influence ligand exchange kinetics in metal complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for dithiophosphate-metal complexes under varying pH conditions?

- Methodological Answer :

- Controlled pH Titration : Use UV-Vis spectroscopy (λ = 250–400 nm) to monitor ligand dissociation. For example, Cu(II) complexes show a blue shift at pH <3 due to protonation of S donors .

- XANES/EXAFS : Probe metal-S bond distances under acidic vs. neutral conditions. Contradictions often arise from incomplete speciation models—combine DFT calculations (e.g., B3LYP/6-311+G*) with experimental data to validate stability constants .

Q. What advanced strategies optimize the hydrophobic performance of this compound in mineral flotation studies?

- Methodological Answer :

- Surface Tension Measurements : Compare critical micelle concentrations (CMC) with alkyl chain analogs. The branched isopentyl group reduces CMC by 15–20% versus linear chains, enhancing adsorption on sulfide minerals .

- AFM Imaging : Quantify adhesion forces (nN range) between dithiophosphate-functionalized tips and mineral surfaces. Higher forces correlate with selective Cu/Mo recovery in mixed-ore systems .

Q. What experimental designs mitigate hydrogen sulfide (H₂S) generation during dithiophosphate synthesis, and how does this affect ligand purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.